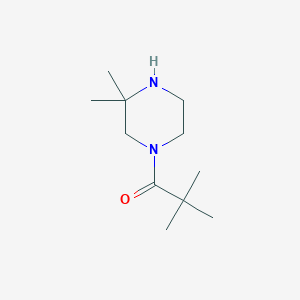
1-(3,3-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
1-(3,3-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one, also known as DMPP or 1,2-dimethyl-3-piperazin-1-ylpropan-1-one, is a synthetic organic compound with a wide range of applications in science, technology, and medicine. It is a colorless, odorless, and water-soluble compound that is used in the synthesis of a variety of organic molecules. DMPP is a common building block in the synthesis of drugs, polymers, and other organic compounds. It is also used as a catalyst in the synthesis of various pharmaceuticals.
Scientific Research Applications
Synthesis and Structural Studies
Facile Preparation for Derivative Compounds
An effective synthesis method for 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one was developed, highlighting the potential for creating selectively substituted derivatives with biological interest. This method involves the use of 4-(1-pyrrolidino)pyridine and indicates the potential of the core structure for aldose reductase inhibitory potential (Demopoulos, Nicolaou, & Zika, 2003).
Structural Characterization of Complexes
Studies involving 1,4-dimethylpiperazine derivatives reveal insights into their structural characteristics. For example, the 1:1 complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid, and the 1:1 complex with l-tartaric acid were analyzed using X-ray diffraction and NMR, providing detailed structural understanding (Dega-Szafran, Katrusiak, & Szafran, 2006; Dega-Szafran, Katrusiak, & Szafran, 2008).
Pharmaceutical and Therapeutic Research
Potential Anti-Cancer and Anti-Viral Agents
Certain derivatives, like 1-(2,5-dimethylpiperazin-1-yl)anthracene-9,10-dione, have been synthesized and evaluated for their antibacterial, antimicrobial, and potential anticancer properties, including interactions with DNA and potential application as anti-COVID-19 agents (Çelik et al., 2022).
Novel Drug Delivery Systems
Research into the design of block copolymer pro-amphiphiles using derivatives like N-acryloyl-2,5-dimethylpiperazine led to the development of micelles for long-term release of nitric oxide, highlighting a new approach to drug delivery systems (Jo et al., 2009).
Investigation of Antimetastatic Effects
Studies involving compounds like 1-p-(3,3-dimethyl-1-triazeno)benzoic acid potassium salt and related derivatives have been conducted to evaluate their selective antimetastatic and cytotoxic effects in cancer research, particularly in the context of Lewis lung carcinoma (Giraldi et al., 1981).
Chemical and Material Science Applications
- Supramolecular Chemistry: Research on the supramolecular structure of complexes like the 1:2 complex of 1,4-dimethylpiperazine mono-betaine with squaric acid, sheds light on hydrogen bonding and crystal structures, which is significant for the development of new materials and chemical processes (Dega-Szafran, Katrusiak, Komasa, & Szafran, 2013).
properties
IUPAC Name |
1-(3,3-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2,3)9(14)13-7-6-12-11(4,5)8-13/h12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNBTGUEYCTDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)

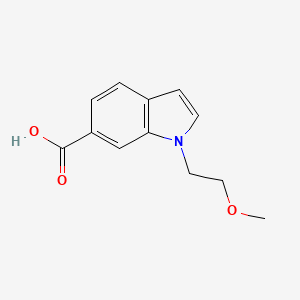
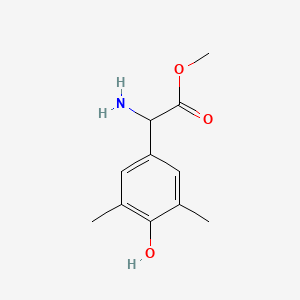
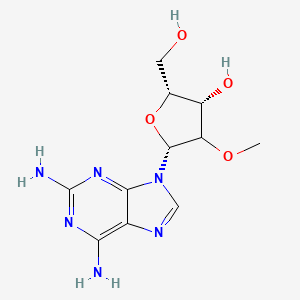
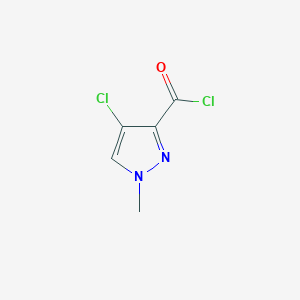

![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)
![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)


